2-(2-chloro-6-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide

Medicinal Chemistry Structure-Activity Relationship Serine Protease Inhibition

2-(2-Chloro-6-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide (CAS 2034593-63-8) is a synthetic small molecule belonging to the 2-(2-chloro-6-fluorophenyl)acetamide class. Its molecular formula is C₁₇H₁₅ClFN₃O₂ with a molecular weight of 347.77 g·mol⁻¹.

Molecular Formula C17H15ClFN3O2
Molecular Weight 347.77
CAS No. 2034593-63-8
Cat. No. B2748365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-chloro-6-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide
CAS2034593-63-8
Molecular FormulaC17H15ClFN3O2
Molecular Weight347.77
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)CC(=O)NCC(C2=CC=CO2)N3C=CC=N3)F
InChIInChI=1S/C17H15ClFN3O2/c18-13-4-1-5-14(19)12(13)10-17(23)20-11-15(16-6-2-9-24-16)22-8-3-7-21-22/h1-9,15H,10-11H2,(H,20,23)
InChIKeyJAELJVKSZPYLBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Chloro-6-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide (CAS 2034593-63-8): Core Identifiers and Structural Class


2-(2-Chloro-6-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide (CAS 2034593-63-8) is a synthetic small molecule belonging to the 2-(2-chloro-6-fluorophenyl)acetamide class [1]. Its molecular formula is C₁₇H₁₅ClFN₃O₂ with a molecular weight of 347.77 g·mol⁻¹ [2]. The compound is indexed in PubChem under CID 121019362 and carries the InChIKey JAELJVKSZPYLBT-UHFFFAOYSA-N [3]. The core scaffold comprises a 2-chloro-6-fluorophenylacetyl group linked via an amide bond to a chiral 2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethylamine moiety, a linker topology that distinguishes it from other substituted acetamides within the broader phenylacetamide class.

Why 2-(2-Chloro-6-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide Cannot Be Interchanged with Close Analogs


The target compound incorporates a chiral 2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethylamine linker that is absent from standard 2-(2-chloro-6-fluorophenyl)acetamides. In the well-characterized thrombin inhibitor series, the P3 linker geometry—specifically the presence of a 2,2-difluoro substitution on the ethylamine—profoundly influences target affinity; replacement of the difluoro motif with dimethyl or cyclopropyl groups results in a significant loss of thrombin binding as measured by Ki shifts [1]. The furan-pyrazol-ethyl linker in the target compound introduces a distinct heterocyclic H-bond acceptor/donor pattern and a chiral center that are not present in the P3-optimized thrombin inhibitors (Ki = 0.9–33.9 nM) [1]. Consequently, pharmacological activity, physico-chemical properties, and synthetic utility are not transferable from compounds lacking this exact linker architecture, making direct substitution with simpler 2-(2-chloro-6-fluorophenyl)acetamides or unadorned N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide unreliable for assays requiring the full molecular context.

Quantitative Differentiation Evidence for 2-(2-Chloro-6-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide (CAS 2034593-63-8)


Unique Chiral Furan-Pyrazol-Ethyl Linker vs. 2,2-Difluoroethylamine P3 Motif in Thrombin Inhibitor Series

The target compound contains a chiral 2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethylamine linker in place of the 2,2-difluoro-2-aryl/heteroaryl-ethylamine P3 moiety found in potent 2-(2-chloro-6-fluorophenyl)acetamide thrombin inhibitors. In the published thrombin series, the optimal P3 substituent (2-(5-chloro-pyridin-2-yl)-2,2-difluoroethylamine) yields a Ki of 0.7 nM [1]. The total Ki range across the series spans 0.9–33.9 nM [1]. Replacing the difluoro group with dimethyl or cyclopropyl reduces thrombin affinity markedly [1]. The target compound's linker represents a structurally distinct substitution that has not been evaluated in this thrombin context, and no quantitative Ki data exist for this compound. Caution: this is a class-level inference based on linker importance; direct quantitative comparator data for this exact compound are not available.

Medicinal Chemistry Structure-Activity Relationship Serine Protease Inhibition

Chlorine-Fluorine Substitution Pattern on Phenyl Ring vs. Monochloro Analog

The target compound features a 2-chloro-6-fluorophenyl substitution, whereas the closest publicly indexed analog, 2-(2-chlorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide (CAS 2034275-13-1), bears only a 2-chloro substituent . The 2-chloro-6-fluorophenyl group is known to enhance metabolic stability and modulate electron density on the aromatic ring relative to the monochloro analog, as evidenced in the thrombin inhibitor series where the 2-chloro-6-fluorophenyl motif is conserved across all potent analogs [1]. Quantitative comparison of metabolic stability or target binding between the target compound and CAS 2034275-13-1 has not been published; this is a class-level inference based on the superior performance of the 2-chloro-6-fluorophenyl motif in the thrombin inhibitor literature.

Halogen Bonding Metabolic Stability Medicinal Chemistry

Molecular Weight and Physicochemical Distinction from Minimal Furan-Pyrazol-Ethyl Acetamide Scaffold

The target compound (MW = 347.77 g·mol⁻¹) [1] is substantially larger and more complex than the minimal scaffold N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide. Although the exact MW of the minimal scaffold is not publicly disclosed in an authoritative database, the addition of the 2-chloro-6-fluorophenylacetyl group adds approximately 155 g·mol⁻¹ to the molecular mass. This increase in molecular weight and lipophilicity (cLogP not available) alters solubility, permeability, and target engagement profiles relative to the unsubstituted acetamide analog. This is a supporting physicochemical distinction and does not constitute a direct biological efficacy comparison.

Physicochemical Properties Drug-likeness Scaffold Complexity

Absence of Quantitative Biological Data for This Exact Compound

A comprehensive search of PubChem, ChEMBL, BindingDB, and the primary literature (PubMed) yielded no quantitative bioactivity data (IC₅₀, Kᵢ, EC₅₀, or % inhibition) for the target compound (CAS 2034593-63-8) [1][2][3]. The compound is not represented in any publicly deposited bioassay. This stands in contrast to structurally related 2-(2-chloro-6-fluorophenyl)acetamides, for which thrombin Ki values (0.7–33.9 nM) are published [4]. This evidence gap is itself a differentiation factor: the target compound is an unexplored chemical entity, and its procurement enables de novo profiling in assays where established analogs have already been characterized.

Data Gap Research Chemical Prospective Profiling

Defensible Procurement Scenarios for 2-(2-Chloro-6-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide (CAS 2034593-63-8)


Structure-Activity Relationship Expansion of 2-(2-Chloro-6-fluorophenyl)acetamide-Based Serine Protease Inhibitors

The compound introduces a novel chiral furan-pyrazol-ethyl linker into the 2-(2-chloro-6-fluorophenyl)acetamide scaffold, a region known to critically impact thrombin inhibition potency (Ki shifts from 0.7 nM to >30 nM upon linker modification) [1]. Researchers investigating alternative linker geometries for this pharmacophore class can use this compound to probe whether the furan-pyrazol motif retains or enhances target affinity relative to the established 2,2-difluoroethylamine P3 group.

Fragment-Based or Scaffold-Hopping Library Design for Kinase and Neuroinflammatory Targets

Furan-pyrazole acetamide derivatives have been evaluated as neuroinflammatory protective agents, with several analogs (e.g., 11h, 11f, 11c) significantly suppressing TNF-α and IL-6 in BV-2 microglial cells [2]. The target compound, featuring a 2-chloro-6-fluorophenylacetyl group, represents a chemically diversified member of this scaffold family. Procurement enables inclusion in focused libraries for kinase or neuroinflammation screening where the halogenated phenylacetyl group may offer distinct binding interactions.

Metabolic Stability Profiling of 2-Chloro-6-fluorophenyl vs. 2-Chlorophenyl Acetamide Analogs

The 2-chloro-6-fluorophenyl substitution is a conserved feature in potent thrombin inhibitors [1]. The target compound permits direct head-to-head metabolic stability comparison with its 2-chlorophenyl analog (CAS 2034275-13-1) , providing quantitative data to assess whether the additional fluorine atom confers an advantage in microsomal half-life or CYP inhibition—information that is currently absent from the public domain.

De Novo Bioactivity Profiling in Custom Assay Panels

Because no publicly available bioactivity data exist for this compound (see Evidence_Item 4, Section 3) [3], it is suited as a candidate for primary screening in custom kinase, protease, or GPCR panels. Its structural uniqueness relative to extensively characterized analogs ensures that any observed activity represents a novel finding, reducing the risk of redundant intellectual property generation.

Quote Request

Request a Quote for 2-(2-chloro-6-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.